molecular formula C24H19ClN6O3 B14942312 4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene]-3-nitrobenzamide

4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene]-3-nitrobenzamide

Cat. No.: B14942312
M. Wt: 474.9 g/mol
InChI Key: VOXCLHYSEJAIAK-UHFFFAOYSA-N
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Description

4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a naphthalene moiety, and a nitrobenzamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-nitrobenzamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 2-chloro-4,6-dimethylpyrimidine reacts with aniline derivatives under microwave conditions . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-nitrobenzamide is unique due to its combination of a pyrimidine ring, naphthalene moiety, and nitrobenzamide group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19ClN6O3

Molecular Weight

474.9 g/mol

IUPAC Name

4-chloro-N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-naphthalen-1-ylcarbamimidoyl]-3-nitrobenzamide

InChI

InChI=1S/C24H19ClN6O3/c1-14-12-15(2)27-23(26-14)30-24(28-20-9-5-7-16-6-3-4-8-18(16)20)29-22(32)17-10-11-19(25)21(13-17)31(33)34/h3-13H,1-2H3,(H2,26,27,28,29,30,32)

InChI Key

VOXCLHYSEJAIAK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC3=CC=CC=C32)/NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C

Origin of Product

United States

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